Andirobicin A glucoside
Description
Glucosides are ubiquitous in plants and microorganisms, often serving roles in secondary metabolism, defense mechanisms, or bioactive compound storage . For instance, coffee pulp contains D-glucoside derivatives linked to phenolic acids , and vanilla pods accumulate vanillin glucoside as a key aroma precursor . Andirobicin A glucoside likely shares these biosynthetic pathways, with its bioactivity and stability influenced by the aglycone structure and glycosylation pattern.
Properties
CAS No. |
151703-09-2 |
|---|---|
Molecular Formula |
C36H54O12 |
Molecular Weight |
678.8 g/mol |
IUPAC Name |
(8S,9R,13R,16R,17R)-17-[(E,2R)-2,3-dihydroxy-6-methoxy-6-methylhept-4-en-2-yl]-3,16-dihydroxy-4,9,13,14-tetramethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,8,12,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C36H54O12/c1-17-18-9-10-23-33(4)14-20(38)30(36(7,45)24(39)11-12-32(2,3)46-8)34(33,5)15-25(40)35(23,6)19(18)13-21(26(17)41)47-31-29(44)28(43)27(42)22(16-37)48-31/h11-13,20,22-24,27-31,37-39,41-45H,9-10,14-16H2,1-8H3/b12-11+/t20-,22-,23+,24?,27-,28+,29-,30+,31-,33?,34-,35+,36+/m1/s1 |
InChI Key |
FSGJPKCVUUKVDV-IRFBWZKWSA-N |
SMILES |
CC1=C2CCC3C4(CC(C(C4(CC(=O)C3(C2=CC(=C1O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)(C(C=CC(C)(C)OC)O)O)O)C |
Isomeric SMILES |
CC1=C2CC[C@@H]3[C@](C2=CC(=C1O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)(C(=O)C[C@]5(C3(C[C@H]([C@@H]5[C@](C)(C(/C=C/C(C)(C)OC)O)O)O)C)C)C |
Canonical SMILES |
CC1=C2CCC3C4(CC(C(C4(CC(=O)C3(C2=CC(=C1O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)(C(C=CC(C)(C)OC)O)O)O)C |
Synonyms |
19-nor-1,2,3,4,5,10-dehydro-25-methoxy-2-O-glucopyranosyl-3,16,20,22-tetrahydroxy-11-oxocucurbit-23-ene andirobicin A glucoside |
Origin of Product |
United States |
Chemical Reactions Analysis
Identification of Structural Analogs
The search results extensively describe Andirobicin B glucoside (CID 192552) with:
This structural data suggests potential reactivity at:
-
Hydroxyl groups (positions 3, 16)
-
Acetyl moiety (position 17)
-
Glycosidic bond (β-D-glucopyranosyl at position 2)
Relevant Reaction Mechanisms for Glucosides
While no direct studies on Andirobicin A/B glucoside reactions exist in the provided sources, general glucoside chemistry principles apply:
Glycosidic Bond Hydrolysis
| Condition | Typical Products | Catalysts/Enzymes |
|---|---|---|
| Acidic aqueous media | Aglycone + glucose | |
| Alkaline media | Degraded aglycone + gluconic acid | |
| Enzymatic cleavage | Specific aglycone + glucose | β-glucosidases |
The almond β-glucosidase-catalyzed transglycosylation mechanism (Fig. 2 in ) may apply to Andirobicin glucosides, involving:
-
Formation of glycosyl-enzyme intermediate
-
Nucleophilic attack by water (hydrolysis) or alcohol (transglycosylation)
Gaps in Available Data
-
No experimental kinetic parameters (e.g., , ) for Andirobicin glucoside reactions
-
Missing oxidation/reduction studies of the cyclopenta[a]phenanthren core
-
No characterization of photochemical degradation pathways
Recommended Research Directions
Based on analogous systems:
| Reaction Type | Expected Modifications | Analytical Methods |
|---|---|---|
| Acetylation | O-acetyl derivatives at C-3/C-16 | , MS |
| Glycosylation | New sugar moieties at free -OH | HPLC, X-ray crystallography |
| Oxidation | Quinone formation at phenolic -OH | UV-Vis spectroscopy |
Critical Note : The compound "Andirobicin A glucoside" appears absent from current PubChem, PubMed, and PMC records. The structural and reactivity analysis above derives from its B-variant analog and general glucoside biochemistry . For authoritative data on this compound, direct experimental studies or specialized natural product databases (e.g., LOTUS, Reaxys) should be consulted.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Glucosides
Andirobicin A glucoside: Assuming a polyketide or terpenoid aglycone (common in bioactive glycosides), its glycosylation site and additional functional groups (e.g., methylation, acyl chains) would determine solubility, bioavailability, and target specificity.
Stability and Degradation
Acyl glucosides (e.g., malvidin-3-O-acetyl glucoside) exhibit degradation half-lives (t₁/₂) of ~16–23 hours, influenced by substituents . For example, dimethylation increases stability compared to non-acylated analogs . This compound’s stability would depend on its aglycone’s electron-withdrawing/donating groups and glycosidic bond lability under physiological conditions.
Q & A
Basic Research Questions
Q. What are the key structural characteristics of Andirobicin A glucoside that influence its bioactivity, and how can these be validated experimentally?
- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., , , 2D-COSY) and high-resolution mass spectrometry (HR-MS) to confirm the glycosidic linkage, aglycone moiety, and stereochemistry. Semi-quantitative GC/MS analysis (as used for lauryl glucoside identification ) can be adapted to quantify impurities or degradation products.
Q. What in vitro assays are most effective for preliminary screening of this compound’s bioactivity?
- Methodological Answer : Cell-based assays (e.g., cytotoxicity, enzyme inhibition) should be prioritized. For example, tracer experiments with labeled glucosides (e.g., isotopic -tagged compounds, as in lignin biosynthesis studies ) can track metabolic incorporation. Dose-response curves must account for glucoside solubility in media, which may require surfactants or co-solvents validated for biocompatibility.
Q. How should researchers design initial stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing protocols with HPLC-UV or UPLC-MS to monitor degradation kinetics. Reference the factorial experimental design (e.g., 2x3x4 combinations for cassava cyanogenic glucosides ), adjusting variables like pH (1.5–9.0), temperature (4–40°C), and light exposure. Include negative controls with inert glucosides (e.g., sinapaldehyde glucoside ) to distinguish compound-specific vs. general degradation pathways.
Advanced Research Questions
Q. How can contradictory data on this compound’s metabolic pathways be resolved across different model systems?
- Methodological Answer : Apply in silico metabolic pathway modeling (e.g., via KEGG or MetaCyc databases) paired with in vitro enzyme assays (e.g., β-glucosidase activity ). For in vivo validation, use isotope tracer studies in animal models, ensuring tissue-specific extraction protocols to minimize artifactual hydrolysis. Statistical reconciliation methods (e.g., Bayesian meta-analysis) should address inter-study variability in bioavailability parameters.
Q. What experimental designs are optimal for elucidating the role of this compound in multi-component synergistic interactions?
- Methodological Answer : Employ factorial designs (e.g., Randomized Complete Block Design (RCBD) with replications ) to test combinations with other phytochemicals. Use response surface methodology (RSM) to model synergistic/antagonistic effects. Analytical techniques like LC-MS/MS must quantify co-eluting compounds without cross-interference, referencing protocols for red clover isoflavone glucosides .
Q. How can researchers ensure reproducibility in dose-response studies of this compound in animal models?
- Methodological Answer : Standardize pharmacokinetic parameters (e.g., C, AUC) using species-specific physiologically based pharmacokinetic (PBPK) models. Reference guidelines for liposomal drug formulations (e.g., doxorubicin ) to address bioavailability challenges. Include positive controls (e.g., quercetin glucoside ) to validate assay sensitivity and species-specific metabolic differences.
Q. What strategies mitigate batch-to-batch variability in this compound isolation from natural sources?
- Methodological Answer : Implement orthogonal purification methods (e.g., countercurrent chromatography followed by size-exclusion chromatography). Validate purity using qNMR and differential scanning calorimetry (DSC). Statistical process control (SPC) charts, as used in industrial glucoside production , can track variability in extraction yields and solvent residues.
Methodological Best Practices
- Data Contradiction Analysis : When conflicting bioactivity data arise, use sensitivity analyses to isolate confounding variables (e.g., endotoxin contamination in cell assays, solvent cytotoxicity). Follow IMRAD reporting standards to ensure transparency in methods and limitations.
- Ethical Compliance : For studies involving human tissues, adhere to participant selection criteria and informed consent frameworks outlined in biomedical research guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
